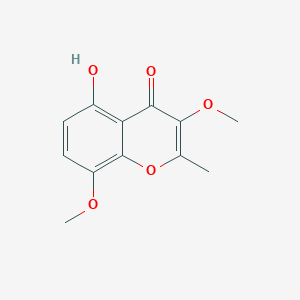
5-Hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3,8-dimethoxy-2-methyl-4H-chromen-4-one is a naturally occurring compound belonging to the class of chromones Chromones are known for their diverse biological activities and are found in various plants and fungi
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-hydroxyacetophenone derivatives, which undergo cyclization in the presence of methoxy and methyl substituents. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale synthesis using optimized reaction conditions. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Solvent extraction and purification techniques are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The chromone ring can be reduced to form dihydrochromones.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using alkyl halides or acyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrochromones.
Substitution: Various substituted chromones depending on the reagents used.
Scientific Research Applications
5-Hydroxy-3,8-dimethoxy-2-methyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation, or induce apoptosis in cancer cells by affecting mitochondrial pathways[7][7].
Comparison with Similar Compounds
- 5-Hydroxy-6,8-dimethoxy-2-methyl-4H-chromen-4-one
- 5-Hydroxy-7,8-dimethoxy-2-methyl-4H-chromen-4-one
- 5-Hydroxy-2’,3,4’,7-tetramethoxyflavone
Comparison: 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in biological assays .
Properties
CAS No. |
61885-17-4 |
|---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
5-hydroxy-3,8-dimethoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C12H12O5/c1-6-11(16-3)10(14)9-7(13)4-5-8(15-2)12(9)17-6/h4-5,13H,1-3H3 |
InChI Key |
ARORFGUGXKCBPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C=CC(=C2O1)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



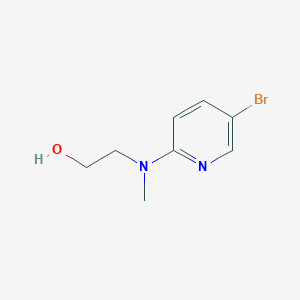
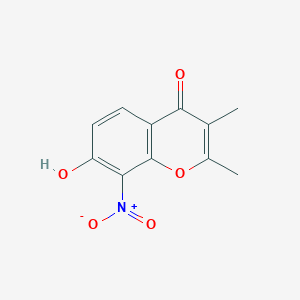
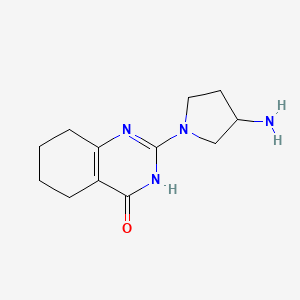


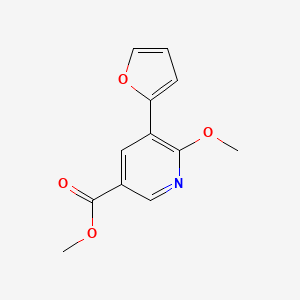
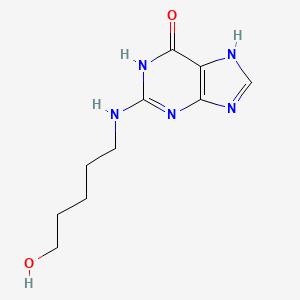




![7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11874192.png)

